molecular formula C11H25BrOSi B2872098 (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane CAS No. 116585-11-6

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane

Cat. No.: B2872098
CAS No.: 116585-11-6
M. Wt: 281.309
InChI Key: IWLCZULXBMSDMP-UHFFFAOYSA-N
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Description

(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane: is a bromo silyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane typically involves the reaction of 3-bromo-1,1-dimethyl-propanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of new silyl ethers, amines, or thiols.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane involves its ability to act as a protecting group for alcohols. The tert-butyl-dimethylsilyl group can be selectively removed under mild acidic conditions, revealing the free alcohol. This selective protection and deprotection are crucial in multi-step organic syntheses, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (2-Bromoethoxy)-tert-butyldimethylsilane
  • (3-Chloropropoxy)-tert-butyldimethylsilane

Comparison:

Uniqueness:

Properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)oxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25BrOSi/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCZULXBMSDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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